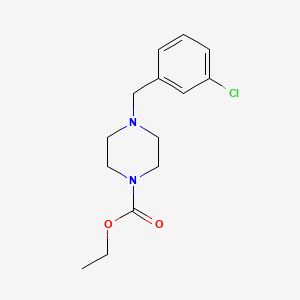
2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone (MPQ) is a heterocyclic organic compound with potential applications in scientific research. It is a member of the quinazolinone family of compounds, which are known for their diverse biological activities. MPQ has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. Some studies have suggested that 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone may act as a DNA intercalator, binding to and disrupting the structure of DNA molecules.
Biochemical and Physiological Effects
2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells in vitro, as well as to have antimicrobial and anti-inflammatory effects. 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone has also been shown to have an effect on the central nervous system, acting as a potential antidepressant and anxiolytic agent.
実験室実験の利点と制限
One advantage of using 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, its diverse range of biological activities make it a promising candidate for further investigation. However, one limitation is that the exact mechanism of action of 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone. One area of interest is its potential as an anticancer agent, particularly in the treatment of breast and lung cancers. Additionally, 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone and its potential applications in medicine and other fields of science.
合成法
2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One common method involves the reaction of 2-aminobenzonitrile with 4-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting intermediate is then cyclized to form 2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone.
科学的研究の応用
2-methyl-3-(4-pyridinyl)-4(3H)-quinazolinone has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
特性
IUPAC Name |
2-methyl-3-pyridin-4-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-16-13-5-3-2-4-12(13)14(18)17(10)11-6-8-15-9-7-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYCUAYTOACFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321456 |
Source


|
| Record name | 2-methyl-3-pyridin-4-ylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805491 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
727-61-7 |
Source


|
| Record name | 2-methyl-3-pyridin-4-ylquinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B5820017.png)

![N-allyl-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5820023.png)
![methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5820025.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820047.png)

![2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5820061.png)
![5-[(2-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5820067.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)
